5,5,5-Trifluoropentan-1-ol
Overview
Description
5,5,5-Trifluoropentan-1-ol is a useful research compound. Its molecular formula is C5H9F3O and its molecular weight is 142.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Trifluoromethylated Pyrazoles : This compound is used in the synthesis of trifluoromethylated pyrazoles, which are significant in various chemical reactions (Lyga & Patera, 1990).
Formation of 5,5,5-Trifluorolaevulic Acid : It is pivotal in the preparation, dehydration, and subsequent chemical reactions leading to the formation of 5,5,5-trifluorolaevulic acid and its derivatives (Brown, Burdon, Smith, & Tatlow, 1960).
Catalytic Properties in Organic Chemistry : It exhibits properties useful as a catalyst in organic and organometallic chemistry, facilitating reactions such as hydrometallation, alkylations, and aldol-type reactions (Erker, 2005).
Applications in Energetic Materials Design : The compound has potential applications in designing energetic materials like explosives (Dippold, Izsák, & Klapötke, 2013).
Enhanced Stability in Coiled-Coil Peptides : When incorporated into coiled-coil peptides, it contributes to increased stability and enhanced thermal stability (Montclare, Son, Clark, Kumar, & Tirrell, 2009).
Palladium-Mediated Cyclization Reactions : This compound plays a role in palladium-mediated cyclization of 1,5-hexadien-3-ols, leading to the formation of cyclopentadienes (Zair, Santelli-Rouvier, & Santelli, 1991).
Electroluminescent Device Applications : It is used in the synthesis of materials with high electron affinities, suitable for applications like electron injecting/hole blocking layers in LEDs (Fink, Frenz, Thelakkat, & Schmidt, 1997).
Enantioselective Synthesis : It aids in the highly enantioselective synthesis of trifluoroalkanols using chiral ruthenium catalysts (Kuroki, Asada, Sakamaki, & Iseki, 2000).
Fabrication of Organic Light-Emitting Diodes (OLEDs) : Pt(II) complexes involving this compound have been used in the fabrication of blue and white OLEDs (Liao et al., 2015).
Synthesis of Fluoroindoles : It is instrumental in the synthesis of 2-fluoroindoles through silver-catalyzed vinylic C-F bond activation (Fujita et al., 2016).
Safety and Hazards
5,5,5-Trifluoropentan-1-ol is classified as an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it is recommended to avoid letting the chemical enter drains and to collect and arrange for appropriate disposal .
Mechanism of Action
Mode of Action
It’s known that the synthesis of fluorinated compounds often involves nucleophilic substitution reactions where fluorine atoms or fluorine-containing groups are introduced to the molecule .
Result of Action
It’s known that the compound is used to prepare sulfonamide compounds as TRPM8 receptor modulators useful in the treatment of diseases .
Properties
IUPAC Name |
5,5,5-trifluoropentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O/c6-5(7,8)3-1-2-4-9/h9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHMIKSCDKSJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377829 | |
Record name | 5,5,5-trifluoropentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352-61-4 | |
Record name | 5,5,5-trifluoropentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5,5-trifluoropentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.